4-[(2-Methylphenyl)thio]piperidine hydrochloride
Description
4-[(2-Methylphenyl)thio]piperidine hydrochloride is a piperidine derivative featuring a thioether group (-S-) at the 4-position of the piperidine ring, substituted with a 2-methylphenyl moiety. The hydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research. Thioether-containing piperidines are often explored for their biological activity, particularly in central nervous system (CNS) targeting due to their lipophilicity and ability to cross the blood-brain barrier .
Properties
IUPAC Name |
4-(2-methylphenyl)sulfanylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXYIMKXVBBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-32-8 | |
| Record name | Piperidine, 4-[(2-methylphenyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)thio]piperidine hydrochloride typically involves the reaction of piperidine with 2-methylphenylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of 4-[(2-Methylphenyl)thio]piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)thio]piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Biological Activity
4-[(2-Methylphenyl)thio]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features, which include a piperidine ring substituted with a thioether group and a 2-methylphenyl moiety. Its molecular formula is C₁₂H₁₈ClNS, with a molecular weight of approximately 244.80 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure allows for various interactions within biological systems. The thioether group enhances its reactivity, enabling participation in nucleophilic substitutions and electrophilic additions. This reactivity is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNS |
| Molecular Weight | 244.80 g/mol |
| Solubility | Water-soluble (as hydrochloride) |
Research indicates that 4-[(2-Methylphenyl)thio]piperidine hydrochloride interacts with various biological targets, potentially influencing several pathways:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
Pharmacological Applications
- Antimicrobial Properties : Studies have demonstrated that 4-[(2-Methylphenyl)thio]piperidine hydrochloride has significant antimicrobial activity. For instance, it was evaluated against common bacterial strains, showing effective inhibition zones comparable to standard antibiotics .
- Anticancer Activity : The compound has been investigated for its anticancer properties. Research indicates it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
- Neuropharmacological Effects : There is emerging evidence that this compound may affect neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .
Case Studies
- In a study assessing its antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential .
- Another investigation highlighted its role as a potential lead compound in developing new antidepressants, where it was shown to inhibit the reuptake of serotonin and norepinephrine in vitro .
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-[(2-Methylphenyl)thio]piperidine hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Methylphenoxy)piperidine hydrochloride | Contains an ether instead of a thioether | Different biological activities due to oxygen presence |
| 4-[(3-Methylphenyl)thio]piperidine hydrochloride | Similar thioether structure but different phenyl substitution | Potentially different pharmacological profiles |
| 4-(Phenyl)piperidine hydrochloride | Lacks sulfur atom | Distinct chemical reactivity and biological activity |
Scientific Research Applications
The unique structural characteristics of 4-[(2-Methylphenyl)thio]piperidine hydrochloride contribute to its diverse biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For example, it has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones comparable to standard antibiotics.
Anticancer Activity
Studies have shown that 4-[(2-Methylphenyl)thio]piperidine hydrochloride may induce apoptosis in cancer cell lines. It appears to modulate signaling pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapeutics.
Neuropharmacological Effects
Emerging evidence suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. It has been shown to inhibit the reuptake of serotonin and norepinephrine in vitro, indicating its potential as an antidepressant lead compound.
Case Studies
Several case studies highlight the applications and effectiveness of 4-[(2-Methylphenyl)thio]piperidine hydrochloride:
- Antimicrobial Efficacy Study: In laboratory settings, the compound was assessed for its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential.
- Antidepressant Development Research: Another study focused on its role as a potential lead compound for developing new antidepressants, where it was demonstrated to inhibit serotonin and norepinephrine reuptake effectively.
Comparison with Similar Compounds
Structural and Functional Group Variations
4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS 101768-64-3)
- Substituent : 4-Chlorophenylsulfonyl (-SO₂-C₆H₄-Cl).
- Molecular Weight : 296.21 g/mol .
- Key Differences: The sulfonyl group is strongly electron-withdrawing, increasing polarity and reducing lipophilicity compared to the thioether group in the target compound.
- Applications : Used in medicinal chemistry for protease inhibition due to sulfonyl groups’ affinity for catalytic sites .
(4-Chlorophenyl)(4-piperidyl)methanone Hydrochloride (CAS 55695-51-7)
- Substituent : 4-Chlorophenyl ketone (-CO-C₆H₄-Cl).
- Molecular Weight : 239.74 g/mol .
- Key Differences :
- The ketone group introduces hydrogen-bonding capacity, improving solubility in polar solvents.
- Lacks the sulfur atom, altering metabolic stability (e.g., resistance to oxidation compared to thioethers).
- Applications : Intermediate in synthesizing antipsychotic agents, leveraging ketone reactivity for further functionalization .
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine Hydrochloride (CAS 1523618-16-7)
- Substituent : 2-Chloro-6-fluorophenylmethyl (-CH₂-C₆H₃-Cl-F).
- Molecular Weight : 290.2 g/mol .
- Key Differences :
- Halogenated aromatic ring (Cl and F) enhances electronegativity and bioavailability.
- Methyl linker reduces steric hindrance compared to the thioether group.
- Applications : Investigated in CNS drug discovery for dopamine receptor modulation .
Physicochemical Properties
| Compound | Functional Group | Molecular Weight (g/mol) | Solubility (HCl Salt) | LogP (Estimated) |
|---|---|---|---|---|
| 4-[(2-Methylphenyl)thio]piperidine HCl | Thioether | ~290–310 | High (polar solvents) | ~2.5–3.0 |
| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | Sulfonyl | 296.21 | Moderate | ~1.8–2.2 |
| (4-Chlorophenyl)(4-piperidyl)methanone HCl | Ketone | 239.74 | High | ~1.5–2.0 |
| 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl | Halogenated aryl | 290.2 | Moderate | ~2.0–2.5 |
Notes:
- Thioether derivatives generally exhibit higher lipophilicity (LogP) than sulfonyl or ketone analogs, favoring membrane permeability .
- Halogen substituents (Cl, F) improve metabolic stability and target engagement in pharmacokinetic studies .
Pharmacological and Toxicological Profiles
- 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl: No acute toxicity reported, but sulfonamides are associated with hypersensitivity risks .
- Dyclonine HCl (4-butoxy-β-piperidinopropiophenone HCl): A related local anesthetic with rapid onset, suggesting thioether piperidines may share similar mucosal penetration properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-Methylphenyl)thio]piperidine hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-mercaptopiperidine and 2-methylphenyl halides (e.g., bromide or chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Post-synthesis, purity is typically ensured via recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: chloroform/methanol gradients) . Analytical validation using HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (δ ~2.5–3.5 ppm for piperidine protons) is critical to confirm structural integrity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS guidelines for sulfurated amines: use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential neurotoxic or irritant effects .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via LC-MS over 24–72 hours at 40–60°C. Key degradation products (e.g., sulfoxide derivatives) can be identified using high-resolution mass spectrometry . For thermal stability, perform TGA/DSC analysis to determine decomposition thresholds (>150°C typically) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted thiols) or solvent residues. Validate compound purity via elemental analysis (C, H, N, S content) and quantify residual solvents (GC-MS). For biological assays, standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known receptor antagonists) to contextualize results . Comparative studies with structural analogs (e.g., 4-[(4-chlorophenyl)thio]piperidine) can isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Synthesize analogs with variations in the arylthio group (e.g., electron-withdrawing substituents, heterocycles) and evaluate binding affinity via radioligand assays (e.g., σ receptor binding) . Computational docking (AutoDock Vina) against target proteins (e.g., NMDA receptors) can prioritize analogs for synthesis. Correlate logP (HPLC-derived) with membrane permeability using Caco-2 cell models .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column to separate polar impurities (e.g., sulfoxides, hydrolyzed piperidine). For quantification, use a validated LC-UV method (LOD: 0.1% w/w). Solid-state NMR can identify crystalline polymorphs affecting bioavailability .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer : Prepare stable formulations using cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Determine solubility in biorelevant media (FaSSIF/FeSSIF) and validate pharmacokinetics in rodent models via LC-MS/MS plasma analysis .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Include power analysis (G*Power) to ensure adequate sample sizes (n ≥ 6) .
Q. How can computational modeling predict metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
